N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, a compound featuring a benzo[d]thiazole moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d]thiazole ring followed by the introduction of the sulfonamide and propanamide functionalities. The specific synthetic pathway can influence the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 1 µg/mL |
Compound B | E. faecium | 2 µg/mL |
Compound C | C. auris | >64 µg/mL |
Note: The MIC values indicate the concentration required to inhibit bacterial growth.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HT29 | 1.61 ± 1.92 |
Compound E | Jurkat | 1.98 ± 1.22 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antimicrobial agents .
- Anticancer Research : In vitro studies indicated that thiazole-containing compounds significantly reduced tumor growth in xenograft models, suggesting their potential for development as anticancer therapeutics .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGFYHQCPQGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.